An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyrazin-2-yl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyrazin-2-yl)phenol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Pyrazin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document delves into the structural attributes, physicochemical parameters, synthetic methodologies, spectral signatures, and reactivity profile of this molecule. By synthesizing theoretical predictions with established principles for analogous compounds, this guide offers a robust framework for researchers engaged in the design and development of novel chemical entities incorporating the pyrazinylphenol scaffold. Emphasis is placed on the practical application of this data in a drug discovery context, explaining the causal relationships between molecular structure and observable properties.
Introduction: The Scientific Significance of the Pyrazinylphenol Scaffold
The fusion of a pyrazine ring and a phenol moiety in 4-(Pyrazin-2-yl)phenol creates a molecule with a unique electronic and structural landscape. Pyrazine derivatives are integral to numerous clinically approved pharmaceuticals and are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pyrazine core, being an electron-deficient aromatic system, often imparts favorable pharmacokinetic characteristics and metabolic stability.[3] The phenolic hydroxyl group, a common pharmacophore, provides a crucial site for hydrogen bonding interactions with biological targets and can significantly influence aqueous solubility and acidity.[1]
The strategic combination of these two functionalities in 4-(Pyrazin-2-yl)phenol makes it a valuable building block in drug discovery programs. Understanding its fundamental physicochemical properties is therefore paramount for predicting its behavior in biological systems, designing effective synthetic routes, and formulating it into potential therapeutic agents. This guide aims to provide a detailed exposition of these properties, grounded in established chemical principles and supported by data from analogous systems.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.
| Identifier | Value | Source |
| IUPAC Name | 4-(Pyrazin-2-yl)phenol | N/A |
| CAS Number | 108030-86-0 | [4] |
| Molecular Formula | C₁₀H₈N₂O | [4] |
| Molecular Weight | 172.18 g/mol | [4] |
| Canonical SMILES | C1=CN=C(C=N1)C2=CC=C(C=C2)O | N/A |
| InChI Key | N/A | N/A |
Caption: Chemical structure of 4-(Pyrazin-2-yl)phenol.
Physicochemical Properties: A Quantitative Analysis
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). While extensive experimental data for 4-(Pyrazin-2-yl)phenol is not publicly available, we can infer and predict these properties based on data from closely related analogs and computational models.
| Property | Predicted/Analog-Derived Value | Significance in Drug Discovery | Methodology/Reference |
| Melting Point (°C) | 150 - 180 (estimated) | Influences solubility and formulation development. | Based on analogs like 4-(pyridin-2-yl)phenol. |
| Boiling Point (°C) | > 300 (estimated) | Relevant for purification and stability at high temperatures. | General observation for aromatic heterocyclic compounds of similar molecular weight. |
| Aqueous Solubility | Sparingly soluble | Affects oral bioavailability and formulation. The phenol group enhances solubility compared to unsubstituted aryl-pyrazines. | The presence of both a polar phenol group and a larger aromatic system suggests limited but present aqueous solubility. |
| pKa | Phenolic proton: ~9-10; Pyrazine nitrogens: ~0.5-1.5 | Governs the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding. | The pKa of phenol is ~10. The electron-withdrawing pyrazine ring is expected to slightly decrease the pKa of the phenolic proton. The basicity of the pyrazine nitrogens is low due to the electron-withdrawing nature of the aromatic system.[1] |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 2.5 (estimated) | A measure of lipophilicity, which influences membrane permeability and protein binding. | Based on computed values for similar structures like 4-(pyridin-2-yl)phenol (XLogP3 of 2.3).[5] |
Synthesis and Manufacturing
The construction of the C-C bond between the pyrazine and phenyl rings is the key strategic consideration in the synthesis of 4-(Pyrazin-2-yl)phenol. The Suzuki-Miyaura cross-coupling reaction is the most versatile and widely employed method for this transformation, offering high yields and excellent functional group tolerance.[6][7]
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is based on established procedures for the synthesis of aryl-pyrazines.[8][9]
Reactants:
-
2-Chloropyrazine
-
4-Hydroxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of 4-(Pyrazin-2-yl)phenol.
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrazine (1.0 eq), 4-hydroxyphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 4-(Pyrazin-2-yl)phenol.
Spectral Characterization: The Molecular Fingerprint
The structural elucidation of 4-(Pyrazin-2-yl)phenol relies on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on the known properties of its constituent functional groups.
¹H NMR Spectroscopy (Predicted)
-
Phenolic -OH: A broad singlet, typically in the range of 9-10 ppm, which is exchangeable with D₂O.
-
Aromatic Protons (Phenol Ring): Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to an AA'BB' spin system, characteristic of a 1,4-disubstituted benzene ring.
-
Aromatic Protons (Pyrazine Ring): Three signals in the downfield aromatic region (8.5-9.5 ppm), characteristic of the electron-deficient pyrazine ring. The chemical shifts will be influenced by the position relative to the nitrogen atoms and the phenyl substituent.
¹³C NMR Spectroscopy (Predicted)
-
Phenolic Carbon (C-OH): A signal in the range of 155-160 ppm.
-
Aromatic Carbons (Phenol Ring): Four signals in the aromatic region (115-160 ppm).
-
Aromatic Carbons (Pyrazine Ring): Three signals in the downfield aromatic region (140-160 ppm), reflecting the electron-deficient nature of the ring.
FT-IR Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic): A series of sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A prominent peak at m/z = 172.
-
Fragmentation Pattern: Expect fragmentation patterns characteristic of phenols and pyrazines, such as the loss of CO and HCN.
Reactivity Profile
The reactivity of 4-(Pyrazin-2-yl)phenol is dictated by the interplay of the electron-deficient pyrazine ring and the electron-rich phenol ring.
Caption: Key reactivity sites of 4-(Pyrazin-2-yl)phenol.
-
Reactions on the Phenol Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation will preferentially occur at the positions ortho to the hydroxyl group. The hydroxyl group itself can undergo reactions like etherification and esterification.
-
Reactions on the Pyrazine Ring: The pyrazine ring is electron-deficient and is generally deactivated towards electrophilic substitution. Conversely, it is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms.
-
Acidity of the Phenolic Proton: The phenolic proton is acidic and can be readily deprotonated by a suitable base to form a phenoxide ion. This increases the electron-donating ability of the ring system and can be utilized in various synthetic transformations.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(Pyrazin-2-yl)phenol is not widely available, data from structurally related compounds suggest that it should be handled with care.[3][10][11]
-
Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11]
-
Handling Precautions: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[10]
Conclusion and Future Directions
4-(Pyrazin-2-yl)phenol is a molecule of significant potential, bridging the desirable properties of both pyrazines and phenols. This guide has provided a comprehensive, albeit partially predictive, overview of its core physicochemical properties. The outlined synthetic strategy via Suzuki-Miyaura coupling offers a reliable route for its preparation, enabling further investigation. Future research should focus on the experimental validation of the predicted physicochemical and spectral data. Moreover, the exploration of its biological activity in various therapeutic areas is a promising avenue for drug discovery programs. The insights provided herein are intended to serve as a foundational resource for scientists and researchers, facilitating the rational design and development of novel molecules based on the 4-(Pyrazin-2-yl)phenol scaffold.
References
-
Angene Chemical. (2025, September 17). Safety Data Sheet. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017, February 3). EFSA Journal. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Taylor & Francis Online. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. [Link]
-
ChemBK. (n.d.). 4-PYRAZIN-2-YLPHENOL. [Link]
-
LookChem. (n.d.). CAS No.108030-86-0,4-PYRAZIN-2-YLPHENOL Suppliers. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI. [Link]
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). National Institutes of Health. [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (n.d.). ResearchGate. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]
-
2-{[(Pyrazin-2-yl)amino]methyl}phenol. (n.d.). National Institutes of Health. [Link]
-
A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (n.d.). IRJMETS. [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). ResearchGate. [Link]
-
PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 108030-86-0|4-(Pyrazin-2-yl)phenol|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. irjmets.com [irjmets.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
